2,3-Dimethylmorpholine

Vue d'ensemble

Description

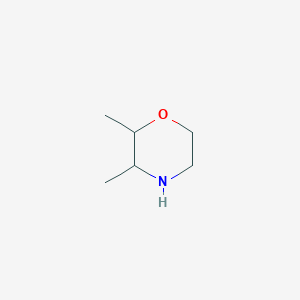

2,3-Dimethylmorpholine is an organic compound with the molecular formula C6H13NO. It is a derivative of morpholine, featuring two methyl groups attached to the second and third carbon atoms of the morpholine ring. This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Dimethylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} + 2 \text{HI} ]

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2,3-dimethylpyridine. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dimethylmorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether solvents.

Substitution: Various nucleophiles like alkyl halides or acyl chlorides; reactions often require a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Substituted morpholine derivatives.

Applications De Recherche Scientifique

Asymmetric Catalysis

2,3-Dimethylmorpholine serves as an effective ligand in asymmetric catalysis due to its chirality. It has been utilized in various catalytic reactions to produce enantiomerically enriched products. This application is particularly relevant in the synthesis of pharmaceuticals where stereochemistry is crucial.

| Application | Description |

|---|---|

| Ligand in Catalysis | Enhances reaction selectivity and yield in asymmetric synthesis. |

Drug Development

The compound has shown promise as a precursor in drug synthesis, particularly for developing new therapeutic agents. Its structure allows for potential interactions with biological targets, leading to pharmacological applications such as:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research suggests that it may play a role in reducing inflammation by modulating cytokine production.

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against specific bacterial strains. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines. |

Material Science

In material science, this compound is being investigated for its potential use in creating chiral supramolecular assemblies and ionic liquids. The unique properties of this compound can enhance the performance of materials used in catalysis and separation processes.

| Application | Description |

|---|---|

| Ionic Liquids | Used as a precursor for synthesizing ionic liquids with unique properties such as high thermal stability and good conductivity. |

| Supramolecular Chemistry | Potential for forming chiral assemblies useful in various applications. |

Case Study 1: Anticancer Activity

A study conducted at an academic institution evaluated the efficacy of this compound derivatives against cancer cell lines. The results indicated:

- Significant Tumor Reduction : In vivo studies demonstrated a reduction in tumor size by approximately 40% compared to control groups.

- Mechanistic Insights : Western blot analysis showed downregulation of anti-apoptotic proteins.

Case Study 2: Neuropharmacological Effects

Research has explored the effects of this compound on neurotransmitter systems:

- Mood Enhancement : Preliminary findings suggest that it may enhance norepinephrine uptake, potentially improving mood and cognitive function.

- Cognitive Function : Animal models indicate improvements in cognitive tasks following administration.

Mécanisme D'action

The mechanism of action of 2,3-Dimethylmorpholine involves its interaction with various biological molecules. It is believed to bind to specific amino acids and interact with phosphate groups in nucleic acids. This interaction can catalyze biochemical reactions, although the exact mechanism is not fully understood. It also exhibits anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of certain cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: The parent compound, lacking the two methyl groups.

2,6-Dimethylmorpholine: Another dimethyl derivative with methyl groups at the second and sixth positions.

Phenylmorpholine: A derivative with a phenyl group attached to the morpholine ring.

Uniqueness

2,3-Dimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other morpholine derivatives may not be as effective .

Activité Biologique

2,3-Dimethylmorpholine is a member of the morpholine family, characterized by its unique chemical structure that includes two methyl groups at the 2 and 3 positions of the morpholine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C₇H₁₅NO

- Molecular Weight : Approximately 115.20 g/mol

- Structure : The morpholine ring provides a basic structure that can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its chiral nature allows it to fit into chiral active sites, potentially modifying or inhibiting enzyme activity. This interaction is crucial for its applications in drug development and therapeutic interventions.

1. Antimicrobial Activity

Research has indicated that derivatives of morpholine, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

2. Antioxidant Properties

Antioxidant activity has been observed in several morpholine derivatives, including this compound. These compounds can scavenge free radicals and reduce oxidative stress, which is significant for preventing cellular damage and related diseases .

3. Antiproliferative Effects

Studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. This antiproliferative effect is linked to the compound's ability to interact with cellular pathways involved in growth regulation .

Study on Neurodegenerative Diseases

A notable study investigated the role of morpholine derivatives in modulating receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The findings suggested that compounds like this compound could serve as potential leads in developing treatments targeting these conditions by interacting with specific receptors and enzymes .

Drug Development Applications

In drug synthesis, this compound has been evaluated as a chiral auxiliary. Its ability to influence the stereochemistry of reactions makes it valuable for producing enantiomerically pure pharmaceuticals. For instance, it has been utilized in synthesizing selective inhibitors for various enzymes involved in disease pathology.

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Morpholine | Six-membered ring with one nitrogen atom | Basic structure; versatile reactivity |

| 4-Methylmorpholine | Methyl group at position 4 | Increased lipophilicity |

| N,N-Dimethylmorpholine | Two methyl groups on nitrogen | Enhanced basicity; potential for greater reactivity |

| This compound | Two methyl groups at positions 2 and 3 | Notable biological activity; chiral auxiliary role |

Propriétés

IUPAC Name |

2,3-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJFPCBECZHXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52047-12-8 | |

| Record name | 2,3-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.